molecular formula C8H18I2Si B14437737 Di-tert-butyl(diiodo)silane CAS No. 75544-11-5

Di-tert-butyl(diiodo)silane

Cat. No.: B14437737
CAS No.: 75544-11-5
M. Wt: 396.12 g/mol
InChI Key: VBAHTDAXXJGECL-UHFFFAOYSA-N
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Description

Di-tert-butyl(diiodo)silane is an organosilicon compound with the molecular formula C8H18I2Si. It is characterized by the presence of two tert-butyl groups and two iodine atoms attached to a silicon atom. This compound is of interest in various fields of chemistry due to its unique structural and reactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butyl(diiodo)silane can be synthesized through the reaction of di-tert-butylsilane with iodine. The reaction typically involves the use of a solvent such as hexane or toluene and is carried out under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include moderate temperatures and the use of a catalyst to facilitate the iodination process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl(diiodo)silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other nucleophiles, such as halides, alkoxides, or amines, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to di-tert-butylsilane using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of silanols or siloxanes, depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution: Common reagents include sodium halides, alcohols, and amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride or sodium borohydride in ether or THF are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents are employed.

Major Products

    Substitution: Products include di-tert-butyl(halosilane), di-tert-butyl(alkoxysilane), and di-tert-butyl(aminosilane).

    Reduction: The major product is di-tert-butylsilane.

    Oxidation: Products include di-tert-butylsilanol and di-tert-butylsiloxane.

Scientific Research Applications

Di-tert-butyl(diiodo)silane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

    Biology: The compound can be used in the modification of biomolecules for studying silicon-based interactions in biological systems.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in the development of new pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials, including silicon-based polymers and coatings.

Mechanism of Action

The mechanism by which di-tert-butyl(diiodo)silane exerts its effects involves the reactivity of the silicon-iodine bonds. These bonds can undergo cleavage and substitution reactions, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substituents introduced during the reactions.

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butylsilane: Lacks the iodine atoms and is less reactive in substitution reactions.

    Di-tert-butyl(dichloro)silane: Contains chlorine atoms instead of iodine, leading to different reactivity and applications.

    Di-tert-butyl(dimethyl)silane: Contains methyl groups instead of iodine, resulting in different chemical properties and uses.

Uniqueness

Di-tert-butyl(diiodo)silane is unique due to the presence of iodine atoms, which confer distinct reactivity patterns compared to other di-tert-butylsilane derivatives. This makes it particularly useful in specific synthetic applications where iodine’s reactivity is advantageous.

Properties

CAS No.

75544-11-5

Molecular Formula

C8H18I2Si

Molecular Weight

396.12 g/mol

IUPAC Name

ditert-butyl(diiodo)silane

InChI

InChI=1S/C8H18I2Si/c1-7(2,3)11(9,10)8(4,5)6/h1-6H3

InChI Key

VBAHTDAXXJGECL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)(I)I

Origin of Product

United States

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